Vindorosine
Overview
Description
Vindorosine is a naturally occurring indole alkaloid found in the plant Catharanthus roseus. It belongs to the class of monoterpene indole alkaloids, which are known for their diverse biological activities. This compound is structurally related to other well-known alkaloids such as vinblastine and vincristine, which are widely used in cancer chemotherapy .
Mechanism of Action
Target of Action
Vindorosine, also known as Demethoxyvindoline, is a complex indole alkaloid that is derived from the plant Catharanthus roseus . It serves as a precursor to the therapeutically important anticancer drugs, vinblastine, and vincristine . The primary targets of this compound are cancer cells, where it exhibits potent antitumor action .
Mode of Action
It is known that it interacts with its targets (cancer cells) by disrupting the microtubule network within the cells, which is crucial for cell division and proliferation . This disruption leads to cell cycle arrest and ultimately cell death, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biosynthesis of this compound from tabersonine involves a series of enzymatic reactions . It starts with the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine . 16-Methoxytabersonine is then sequentially catalyzed by T3O (tabersonine 3-oxygenase; CYP71D1V2)/T3R (tabersonine 3-reductase; ALDH1), NMT (3-hydroxy-16-methoxy-2,3-dihydrotabersonine-N-methyltransferase), D4H (desacetoxyvindoline-4-hydroxylase), and DAT (deacetylvindoline-4-O-acetyltransferase), leading to the biosynthesis of vindoline .
Pharmacokinetics
It is known that this compound, like other alkaloids, is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. By disrupting the microtubule network within the cells, this compound causes cell cycle arrest and cell death, thereby inhibiting the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which in turn can influence its absorption and distribution within the body. Additionally, factors such as temperature and humidity can affect the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vindorosine involves several steps, starting from simpler precursors. One of the key steps in its synthesis is the construction of the pyrrolo[2,3-d]carbazole core, which can be achieved through gold-catalyzed cascade cyclizations of conjugated diynes or ynamides . The synthetic route typically involves the following steps:
- Formation of the pyrrolo[2,3-d]carbazole core.
- Functionalization of the core to introduce necessary substituents.
- Final steps to complete the this compound structure.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advances in metabolic engineering have enabled the production of this compound and related compounds in microbial hosts such as Saccharomyces cerevisiae. By introducing and optimizing the expression of key biosynthetic genes, researchers have achieved significant yields of this compound in engineered yeast strains .
Chemical Reactions Analysis
Types of Reactions: Vindorosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can undergo substitution reactions to introduce different substituents on its core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Vindorosine has several scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other complex alkaloids.
Biology: Studies on this compound help in understanding the biosynthesis of indole alkaloids in plants.
Medicine: this compound and its derivatives are investigated for their potential anticancer properties.
Comparison with Similar Compounds
Vindorosine is structurally similar to other monoterpene indole alkaloids such as:
Vindoline: this compound is the demethoxylated analog of vindoline.
Vinblastine: Both this compound and vinblastine share a similar core structure but differ in their substituents.
Vincristine: this compound and vincristine have similar mechanisms of action but differ in their chemical structures.
Uniqueness: this compound’s unique structural features and its ability to be produced in microbial hosts make it a valuable compound for research and industrial applications. Its structural similarity to other vinca alkaloids also provides insights into the structure-activity relationships of these compounds .
Biological Activity
Vindorosine is a monoterpene indole alkaloid primarily derived from Catharanthus roseus (also known as Vinca rosea), a plant recognized for its medicinal properties. It is structurally related to vindoline, another significant alkaloid that serves as a precursor to the well-known anticancer agents vinblastine and vincristine. Despite its structural similarities to vindoline, this compound has garnered interest due to its unique biological activities and potential therapeutic applications.
Anticancer Properties
This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells, similar to its more well-known counterparts, vinblastine and vincristine. The mechanism of action primarily involves the disruption of microtubule formation, which is crucial for mitosis. This action leads to cell cycle arrest and subsequent apoptosis, making this compound a candidate for further investigation in cancer therapeutics.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of tubulin polymerization. This inhibition prevents the formation of the mitotic spindle, thereby blocking cell division. The compound's ability to bind to tubulin is similar to that of vinblastine and vincristine, which are established chemotherapeutic agents.
Other Biological Activities
Beyond its anticancer properties, this compound has been shown to possess additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential for use in treating infections.
- Anti-inflammatory Effects : this compound may also have anti-inflammatory properties, contributing to its therapeutic potential in diseases characterized by inflammation.
Synthesis and Production
The production of this compound has been explored through various synthetic pathways and biotechnological approaches. Recent advancements in metabolic engineering have enabled the efficient biosynthesis of this compound from tabersonine, a precursor compound.
Table 2: Synthesis Pathways for this compound
Case Studies in Production
A notable case study involved the metabolic engineering of Saccharomyces cerevisiae to enhance the conversion of tabersonine to this compound. The study utilized CRISPR/Cas9 technology to optimize gene expression related to the biosynthetic pathway, resulting in a significant increase in yield compared to traditional extraction methods.
Properties
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-10-hydroxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-5-22-11-8-13-26-14-12-23(18(22)26)16-9-6-7-10-17(16)25(3)19(23)24(29,21(28)30-4)20(22)31-15(2)27/h6-11,18-20,29H,5,12-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASWULSUPROHRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC=CC=C45)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966694 | |
Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-60-7 | |
Record name | Vindorosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-(acetyloxy)-3-hydroxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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